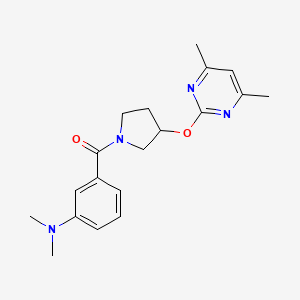
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one, also known as PPC, is a synthetic compound that has been studied for its potential use in scientific research. PPC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.
作用機序
The mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is still being explored, but it is thought to involve the inhibition of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, this compound may increase the levels of these neurotransmitters in the brain, leading to its observed effects on dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, this compound has also been shown to have an effect on the release of other neurotransmitters such as acetylcholine and glutamate. This compound has also been shown to have an effect on the activity of certain ion channels in the brain, which may contribute to its observed effects on neurotransmitter release.
実験室実験の利点と制限
One advantage of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one in lab experiments is its specificity for MAO inhibition. Unlike other compounds that may have off-target effects, this compound has been shown to specifically inhibit the activity of MAO. This makes it a useful tool for studying the role of MAO in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other MAO inhibitors. This may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on 4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one. One area of research that has been explored is the use of this compound as a potential treatment for addiction and other dopamine-related disorders. Another area of research that has been explored is the use of this compound as a tool for studying the role of MAO in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
合成法
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one is synthesized through a multistep process that involves the reaction of piperidine with acryloyl chloride to form N-acryloylpiperidine. This compound is then reacted with propylpiperazine to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precision in order to achieve high yields.
科学的研究の応用
4-(1-Prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one has been studied for its potential use in a variety of scientific research applications. One area of research that has explored the use of this compound is in the field of neuroscience. This compound has been shown to have an effect on the release of dopamine in the brain, which is a neurotransmitter that plays a role in reward and motivation. This makes this compound a potential tool for studying the mechanisms of addiction and other dopamine-related disorders.
特性
IUPAC Name |
4-(1-prop-2-enoylpiperidine-4-carbonyl)-3-propylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-5-13-15(21)17-8-11-19(13)16(22)12-6-9-18(10-7-12)14(20)4-2/h4,12-13H,2-3,5-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQYFTCQZLEMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2424345.png)
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)

![Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate](/img/structure/B2424352.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2424353.png)

![2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2424356.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2424358.png)


![9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2424362.png)
![tert-butyl N-[[(3S,4S)-3,4-dimethylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)
![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2424365.png)
